
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a vinyl group at the 2-position and a sulfopropyl group at the 1-position of the pyridinium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-chloropropyl sulfonate.
Quaternization Reaction: Pyridine reacts with 3-chloropropyl sulfonate in the presence of a base such as sodium hydroxide to form 1-(3-sulfopropyl)pyridinium chloride.
Vinylation: The 1-(3-sulfopropyl)pyridinium chloride is then reacted with acetylene or a vinyl halide under basic conditions to introduce the vinyl group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the quaternization and vinylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium involves its interaction with molecular targets such as proteins and membranes. The vinyl group allows for covalent bonding with nucleophilic sites, while the sulfopropyl group enhances solubility and interaction with aqueous environments. These interactions can modulate the activity of enzymes or alter membrane properties, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Sulfopropyl)-2-vinylpyridinium betaine: Similar structure but with a betaine group.
3-(1-Pyridinio)-1-propanesulfonate: Lacks the vinyl group, affecting its reactivity and applications.
2-Vinylpyridine: Lacks the sulfopropyl group, making it less soluble in aqueous environments.
Uniqueness
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is unique due to the combination of the vinyl and sulfopropyl groups, which confer both reactivity and solubility. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Eigenschaften
Molekularformel |
C10H14NO3S+ |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2/p+1 |
InChI-Schlüssel |
DNHDSWZXBHTLDP-UHFFFAOYSA-O |
Kanonische SMILES |
C=CC1=CC=CC=[N+]1CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


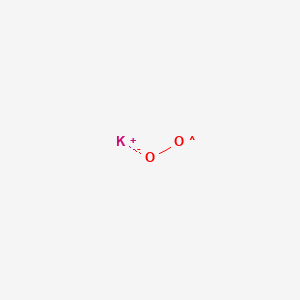
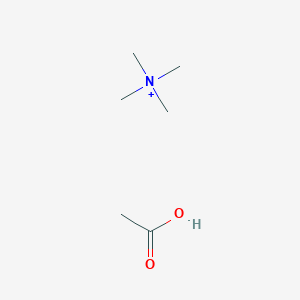







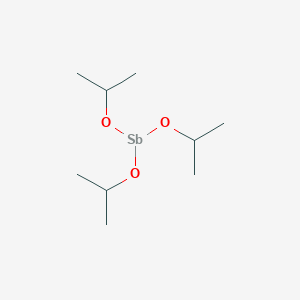
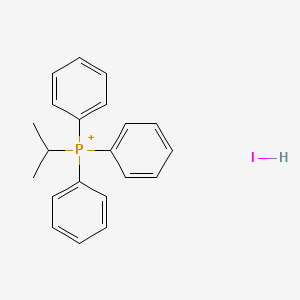
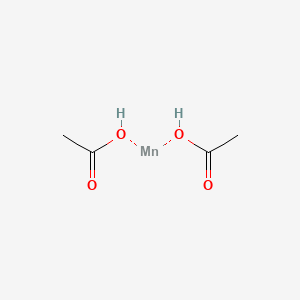

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
